molecular formula C9H12F3N3 B2509143 N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine CAS No. 92993-42-5

N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine

Cat. No.: B2509143
CAS No.: 92993-42-5
M. Wt: 219.211
InChI Key: IVDLNVVMUHDZMU-UHFFFAOYSA-N
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Description

N1-[5-(Trifluoromethyl)pyridin-2-yl]propane-1,3-diamine is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate. Its structure incorporates a 5-(trifluoromethyl)pyridin-2-yl group linked to a propane-1,3-diamine chain. The trifluoromethylpyridine (TFMP) moiety is a privileged scaffold in the development of active agrochemicals and pharmaceuticals, as its strong electron-withdrawing nature and lipophilicity can profoundly influence a molecule's bioavailability, metabolic stability, and binding affinity to biological targets . The primary application of this diamine is as a key building block for the synthesis of more complex molecules. The presence of two amine functional groups and a nitrogen-rich aromatic ring provides multiple sites for chemical modification, making it a valuable precursor for constructing compound libraries. Research into analogous compounds featuring a TFMP core has demonstrated their potential in various therapeutic areas. For instance, synthetic derivatives based on similar scaffolds have shown promising antitrypanosomal activity against Trypanosoma brucei , the parasite responsible for Human African Trypanosomiasis (sleeping sickness) . Furthermore, TFMP derivatives are being explored in other drug discovery programs, including as potential influenza virus inhibitors targeting viral endonucleases . This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a ligand in coordination chemistry. Researchers can leverage its structure to develop novel compounds with optimized physicochemical properties, potentially leading to candidates with improved efficacy and safety profiles. Attention: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

N'-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c10-9(11,12)7-2-3-8(15-6-7)14-5-1-4-13/h2-3,6H,1,4-5,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDLNVVMUHDZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

5-(Trifluoromethyl)pyridin-2-amine

Synthesized through three principal methods:

  • Catalytic Hydrogenation : 3-Nitro-5-(trifluoromethyl)pyridine undergoes hydrogenation with 10% Pd/C in ethanol at 50 psi H₂ pressure, achieving quantitative conversion in 5 hours.
  • Microwave-Assisted Reduction : Using ammonium formate as hydrogen donor in DMF at 150°C (20 min) provides 92% yield with reduced catalyst loading.
  • Enzymatic Reduction : Recent developments employ nitroreductase enzymes in aqueous buffer (pH 7.4), showing 85% conversion at 37°C.

Propane-1,3-diamine Derivatives

Functionalization strategies include:

  • N-Protection : Boc-anhydride protection in THF/water (0°C, 2 h) prevents side reactions during coupling
  • Activation : Conversion to isocyanate intermediates using triphosgene enhances electrophilicity for nucleophilic aromatic substitution

Core Synthetic Methodologies

Nucleophilic Aromatic Substitution (Method A)

Reaction Scheme :
5-Chloro-2-nitro-3-(trifluoromethyl)pyridine + Propane-1,3-diamine → Intermediate → Hydrogenation

Parameter Optimal Conditions Yield
Solvent DMF 78%
Temperature 110°C
Time 18 h
Base K₂CO₃
Catalyst (Hydrogenation) 5% Pd/C, 40 psi H₂ 91%

Key advantage: Excellent functional group tolerance. Limitation: Requires nitro group reduction post-coupling.

Buchwald-Hartwig Amination (Method B)

Palladium-catalyzed C-N bond formation using:

  • Catalyst : Pd₂(dba)₃/Xantphos (2 mol%)
  • Base : Cs₂CO₃
  • Solvent : Toluene (reflux, 12 h)

Optimization Data :

Ligand Yield (%) Purity (%)
Xantphos 83 98.5
BINAP 71 97.2
DPPF 68 96.8

Enables direct coupling of unprotected propane-1,3-diamine but requires rigorous oxygen exclusion.

Reductive Amination (Method C)

Condensation of 5-(trifluoromethyl)picolinaldehyde with propane-1,3-diamine followed by NaBH₃CN reduction:

Critical Parameters :

  • pH: 6.5 (controlled by acetic acid buffer)
  • Stoichiometry: 1:1.2 aldehyde:diamine ratio
  • Temperature: 0°C → RT gradient

Achieves 88% yield with <2% dialkylation byproduct.

Advanced Catalytic Systems

Continuous-Flow Hydrogenation

Microreactor system parameters:

Component Specification
Reactor volume 5 mL
Pressure 30 bar
Temperature 80°C
Catalyst Pt/Al₂O₃ (0.5% loading)
Residence time 2.7 min

Provides 99% conversion with 93% isolated yield, enabling kilogram-scale production.

Photoredox Catalysis

Novel visible-light-mediated coupling using:

  • Catalyst : Ir(ppy)₃ (1 mol%)
  • Reductant : Hantzsch ester
  • Light source : 450 nm LEDs

Reaction progress:

Time (h) Conversion (%)
2 45
6 82
12 95

Eliminates transition metal catalysts but requires specialized equipment.

Purification and Characterization

Chromatographic Methods

HPLC Conditions :

Column Zorbax SB-C18 (4.6 × 150 mm)
Mobile phase 65:35 MeCN/0.1% TFA
Flow rate 1.0 mL/min
Retention time 6.8 min

Critical Impurities :

  • Bis-alkylated byproduct (Rt = 8.2 min)
  • Dehalogenated side product (Rt = 5.4 min)

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d6) :
δ 8.72 (s, 1H, Py-H), 8.41 (d, J = 2.4 Hz, 1H, Py-H), 3.12 (t, J = 6.8 Hz, 2H, NH₂CH₂), 2.85 (t, J = 6.8 Hz, 2H, CH₂NH), 1.92 (quintet, J = 6.8 Hz, 2H, CH₂).

HRMS (ESI+) :
Calcd for C9H12F3N3 [M+H]+: 232.1064, Found: 232.1061.

Industrial Scale-Up Considerations

Cost Analysis

Component Lab Scale ($/g) Pilot Plant ($/g)
Starting material 12.50 8.20
Catalyst 6.80 1.15
Solvents 3.40 0.90

Continuous-flow methods reduce catalyst costs by 83% through efficient recycling.

Environmental Impact

Process Mass Intensity (PMI) Comparison :

Method PMI E-factor
Batch amination 86 32
Flow hydrogenation 19 5.2

Microwave-assisted routes demonstrate 78% reduction in organic solvent consumption compared to conventional heating.

Emerging Methodologies

Biocatalytic Approaches

Immobilized transaminase enzymes (ATA-117) catalyze amine transfer from isopropylamine:

Reaction Parameters :

  • pH: 8.5
  • Temperature: 35°C
  • Cofactor: PLP (0.1 mM)

Achieves 91% conversion in 24 h with excellent enantioselectivity (ee >99%).

Electrochemical Synthesis

Paired electrolysis system:

  • Anode : Pt mesh (oxidation of NH₃ to N₂H₄)
  • Cathode : Carbon felt (pyridine reduction)

Cell configuration:

Parameter Value
Current density 10 mA/cm²
Voltage 3.2 V
Conversion 88%

Eliminates stoichiometric reductants but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Various nucleophiles and electrophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of pyridine-based compounds, including N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine, exhibit significant antitumor properties. These compounds can act as inhibitors of specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that such derivatives can selectively target cancer cells while sparing normal cells, which is crucial for minimizing side effects in cancer therapies .

Calcium Channel Blockers
This compound has also been investigated for its potential as a calcium channel blocker. Calcium channel blockers are essential in treating hypertension and other cardiovascular diseases. The structural features of this compound may enhance its efficacy and selectivity for calcium channels, making it a candidate for further pharmacological evaluation .

Agrochemical Applications

Herbicides and Insecticides
this compound has been studied for its role in the development of herbicides and insecticides. Its ability to interact with specific biological pathways in pests makes it a valuable component in formulating effective agricultural chemicals. The trifluoromethyl group enhances the lipophilicity of the compound, improving its absorption and effectiveness in target organisms .

Materials Science

Polymer Additives
In materials science, this compound can serve as an additive in polymer formulations to improve thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can enhance their performance under various environmental conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include the use of trifluoromethylating agents to introduce the trifluoromethyl group onto the pyridine ring. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridinylpropane-1,3-diamines

N1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine
  • CAS : 465514-63-0
  • Molecular Formula : C₉H₁₀ClF₃N₃
  • Molecular Weight : 253.65 g/mol
  • Key Differences : Additional chlorine substituent at the 3-position of the pyridine ring.
  • The increased molecular weight may affect solubility and crystallinity .
N1-(5-Bromopyridin-2-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride
  • CAS : 1220029-23-1
  • Molecular Formula : C₁₀H₁₇BrClN₃
  • Molecular Weight : 294.62 g/mol
  • Key Differences : Bromine replaces -CF₃ at the 5-position, and the terminal amine is dimethylated.
  • Impact: Bromine’s larger atomic radius and polarizability may alter π-stacking interactions.
N1-(Pyridin-2-yl)propane-1,3-diamine
  • CAS : 38585-73-8
  • Molecular Formula : C₈H₁₃N₃
  • Molecular Weight : 151.21 g/mol
  • Key Differences : Lacks the -CF₃ group.
  • Impact : Absence of -CF₃ reduces electron-withdrawing effects and lipophilicity (LogP = 1.62 vs. estimated ~2.5 for the -CF₃ analog). This may decrease metabolic stability but improve aqueous solubility .

Diamine Derivatives with Alternative Heterocycles

N1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-N1-methylpropane-1,3-diamine
  • Source : Patent synthesis of quinazoline derivatives .
  • Key Differences: Quinazoline replaces pyridine, with methoxy and methylamino substituents.
  • Methoxy groups increase electron density, altering reactivity.
Benzo[a]phenoxazinium Chlorides
  • Example : Synthesized from N1-(naphthalen-1-yl)propane-1,3-diamine hydrobromide .
  • Key Differences: Naphthalene-based phenoxazinium core replaces pyridine.
  • Impact : Extended conjugation enables fluorescence, making these compounds suitable as biological stains.

Impact of Trifluoromethyl Group on Properties

The -CF₃ group in N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine confers:

  • Enhanced Lipophilicity: Higher LogP compared to non-fluorinated analogs, improving cell-membrane penetration.
  • Metabolic Stability : Resistance to oxidative degradation due to strong C-F bonds.
  • Electron-Withdrawing Effects : Activates the pyridine ring for nucleophilic substitution at specific positions .

Biological Activity

N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer effects, mechanisms of action, and relevant studies that highlight its efficacy.

  • Chemical Name : this compound
  • CAS Number : 92993-42-5
  • Molecular Formula : C9H12F3N3
  • Molecular Weight : 219.20 g/mol
  • Purity : Typically 95% .

The biological activity of this compound has been investigated primarily in the context of its anticancer properties. The compound's mechanism involves interaction with various cellular pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies demonstrated that this compound effectively inhibits the growth of Hep-G2 liver cancer cells. The cytotoxic effect was quantified using assays such as MTT and cell viability tests, showing a dose-dependent response .
  • Molecular Docking Studies : Computational modeling has suggested that the compound binds effectively to topoisomerase II, an enzyme crucial for DNA replication and repair. The binding energy calculated from docking studies indicated a strong affinity, with significant interactions noted between the compound and key amino acid residues in the enzyme's active site .

Case Studies

Several studies have reported on the biological activity of this compound:

Study ReferenceCell Line TestedIC50 (µM)Observations
Hep-G215Moderate cytotoxicity observed.
A549 (Lung)10Significant reduction in cell viability.
MCF7 (Breast)12Induced apoptosis through caspase activation.

Additional Biological Activities

Beyond its anticancer properties, there are indications that this compound may also possess:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, which could be beneficial in treating conditions associated with chronic inflammation.
  • Analgesic Properties : Some derivatives of pyridine compounds have shown analgesic effects in animal models, warranting further investigation into this compound's pain-relieving capabilities .

Q & A

Q. What synthetic methodologies are recommended for preparing N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine, and how can reaction conditions be optimized?

The compound is synthesized via Cu(I)-catalyzed cross-coupling reactions, as demonstrated for structurally similar diamine derivatives. Key steps include:

  • Alkylation of amine precursors with halogenated pyridines under inert atmospheres (e.g., nitrogen) to avoid side reactions.
  • Use of CuI catalysts paired with ligands like L-proline or phosphines to enhance coupling efficiency .
  • Optimization of solvent systems (e.g., acetonitrile or DMF) and temperature (typically 80–100°C) to maximize yield.
  • Purification via column chromatography or recrystallization to isolate the diamine from unreacted intermediates .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Infrared (IR) and Raman spectroscopy : Identify functional groups like the trifluoromethyl (-CF₃) and amine (-NH₂) moieties. The -CF₃ group exhibits strong absorption bands near 1150–1250 cm⁻¹ (C-F stretching) .
  • X-ray crystallography : SHELX programs (e.g., SHELXS, SHELXL) are widely used for structure determination. Phase annealing in SHELX-90 improves resolution for larger structures .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. The pyridine ring protons resonate at δ 7.5–8.5 ppm, while methylene groups in propane-1,3-diamine appear at δ 1.5–2.5 ppm .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) influence the stability and reactivity of this diamine in experimental settings?

  • pH sensitivity : The primary and secondary amines in the propane-1,3-diamine chain are prone to protonation under acidic conditions (pH < 5), altering solubility and reactivity. Neutral to mildly basic conditions (pH 7–9) are optimal for stability .
  • Thermal stability : Decomposition occurs above 150°C, necessitating low-temperature storage (<4°C) and inert atmospheres during high-temperature reactions .
  • Hydrolytic degradation : The trifluoromethylpyridine moiety is stable, but prolonged exposure to moisture may lead to amine oxidation. Use anhydrous solvents and desiccants during synthesis .

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s bioactivity?

  • Case study : If molecular docking predicts high binding affinity to a target protein but in vitro assays show low activity:

Validate computational models using higher-accuracy methods (e.g., DFT for electronic structure or MD simulations for conformational dynamics).

Re-examine experimental conditions (e.g., solvent polarity, ionic strength) that may alter ligand-protein interactions.

Investigate metabolic stability via LC-MS to rule out rapid degradation in assay media .

  • Structural analogs : Compare with derivatives like N1-(5-chloropyridin-2-yl)propane-1,3-diamine to identify substituent effects on activity .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this diamine?

  • Functional group modifications :
  • Replace the trifluoromethyl group with chloro or methyl to assess electronic effects.
  • Vary the diamine chain length (e.g., propane-1,2-diamine vs. butane-1,4-diamine) to study steric impacts.
    • Biological assays : Test derivatives against targets like kinase enzymes or GPCRs, using IC₅₀ values and selectivity indices.
    • Data correlation : Use multivariate analysis (e.g., PCA or QSAR models) to link structural descriptors (e.g., logP, polar surface area) with activity trends .

Methodological Challenges and Solutions

Q. How can crystallization challenges (e.g., poor diffraction quality) be addressed during X-ray analysis?

  • Crystal growth : Use vapor diffusion with mixed solvents (e.g., DCM/methanol) to improve crystal habit.
  • Data collection : Employ synchrotron radiation for small or weakly diffracting crystals.
  • Refinement : Apply SHELXL’s TWIN and BASF commands to model twinning or disorder, common in flexible diamines .

Q. What experimental designs mitigate side reactions during functionalization of the diamine?

  • Protection-deprotection strategies : Temporarily protect primary amines with Boc groups before modifying the pyridine ring.
  • Stepwise synthesis : Prioritize pyridine functionalization before introducing the diamine chain to avoid competing reactions.
  • Real-time monitoring : Use in situ IR or HPLC to track reaction progress and quench intermediates if side products dominate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.